REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH2:8]O)[N:7]=1.P(Br)(Br)[Br:13]>C(Cl)Cl>[Br:13][CH2:8][C:6]1[N:7]=[C:3]([C:2]([F:11])([F:10])[F:1])[S:4][CH:5]=1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1SC=C(N1)CO)(F)F
|
Name
|
|
Quantity
|
0.283 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled out
|
Type
|
CUSTOM
|
Details
|
to get crude product which
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1N=C(SC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |